Apoatropine HCl

Catalog No.
S663424
CAS No.
5978-81-4
M.F
C17H22ClNO2
M. Wt
307.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apoatropine HCl

CAS Number

5978-81-4

Product Name

Apoatropine HCl

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H

InChI Key

RALAARQREFCZJO-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl

Apoatropine hydrochloride is a chemical compound classified as a tropane alkaloid. It is an ester derived from tropine and atropic acid, characterized by its bitter crystalline structure. This compound can be sourced from various plants within the Solanaceae family, which includes notable species like Atropa belladonna and Hyoscyamus niger . Apoatropine hydrochloride is recognized for its significant pharmacological properties, particularly its role as a competitive antagonist of muscarinic acetylcholine receptors, which are crucial in the modulation of the parasympathetic nervous system.

Apoatropine HCl is a toxic compound and should be handled with care in a laboratory setting. It can cause a variety of adverse effects, including dilated pupils, dry mouth, paralysis, and respiratory depression [].

Please Note:

  • Due to the limited use of Apoatropine HCl in scientific research compared to Atropine, there is less scientific literature available on the former.
  • This analysis focuses on the scientific properties of Apoatropine HCl and excludes any potential medical uses.

Muscarinic Receptor Antagonist:

Apo-HCl acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are found in various tissues throughout the body and are involved in regulating functions like smooth muscle contraction, salivary and sweat gland secretion, and heart rate. By blocking these receptors, Apo-HCl can inhibit these processes []. This property makes it valuable in studies investigating the role of muscarinic signaling in various physiological and pathological conditions.

For instance, researchers might use Apo-HCl to understand the contribution of muscarinic receptors to airway constriction in asthma models [].

Model System for Cholinergic Modulation:

The cholinergic system, which utilizes acetylcholine as a neurotransmitter, plays a crucial role in the nervous system. Apo-HCl's ability to specifically block muscarinic receptors allows researchers to manipulate cholinergic signaling in a controlled manner.

This targeted approach is useful in studying the impact of cholinergic activity on learning, memory, and other cognitive functions. Researchers can use Apo-HCl to temporarily block muscarinic receptors and assess changes in behavior or neuronal activity [].

Antidote for Cholinergic Poisoning:

Organophosphate poisoning disrupts the nervous system by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. This leads to excessive cholinergic stimulation, causing a range of severe symptoms. Apo-HCl's ability to block muscarinic receptors can help counteract these effects, making it a valuable antidote in such poisoning cases [].

  • Oxidation: Under specific conditions, it can undergo oxidation, although detailed mechanisms are less documented.
  • Reduction: Similar to other tropane alkaloids, it can engage in reduction reactions.
  • Substitution: The ester group of apoatropine hydrochloride allows it to participate in substitution reactions, which are essential for various synthetic applications.

Common reagents used in these reactions include nitric acid for dehydration and various bases to control pH during synthesis .

The biological activity of apoatropine hydrochloride is primarily linked to its interaction with muscarinic acetylcholine receptors. By acting as a reversible antagonist at these receptors, it inhibits the binding of acetylcholine, leading to physiological effects such as:

  • Pupil Dilation: Inhibition of the sphincter muscle of the iris.
  • Increased Heart Rate: Blocking vagal effects on cardiac tissues.
  • Reduced Glandular Secretions: Decreasing saliva and other secretions from exocrine glands.

These actions make apoatropine hydrochloride valuable in therapeutic contexts where modulation of cholinergic signaling is required .

Apoatropine hydrochloride can be synthesized through various methods. One prominent method involves the dehydration of atropine using nitric acid. This process leads to the formation of apoatropine, which is then converted into its hydrochloride form. Other synthetic routes may involve esterification reactions or modifications using different acyl chlorides under controlled conditions .

The applications of apoatropine hydrochloride extend across several fields:

  • Pharmaceuticals: Used in formulations for treating conditions related to excessive cholinergic activity, such as motion sickness and certain types of poisoning.
  • Analytical Chemistry: Employed in separation techniques and identification processes due to its distinct chemical properties .
  • Research: Utilized in studies focusing on cholinergic signaling pathways and receptor interactions.

Research indicates that apoatropine hydrochloride interacts with various enzymes and proteins beyond muscarinic receptors. For instance, it affects acetylcholinesterase activity, which plays a crucial role in breaking down acetylcholine. This interaction can lead to altered metabolic pathways and cellular responses, making it a compound of interest in pharmacological studies .

Apoatropine hydrochloride shares similarities with several other tropane alkaloids. Below is a comparison highlighting its uniqueness:

CompoundSourceKey CharacteristicsToxicity Level
AtropineAtropa belladonnaAntimuscarinic properties; used in ophthalmologyStandard toxicity
HyoscyamineHyoscyamus nigerSimilar anticholinergic effects; used for GI disordersModerate toxicity
Hyoscine (Scopolamine)Scopolia carniolicaUsed for motion sickness; has sedative propertiesLower toxicity than apoatropine
ApoatropineVarious SolanaceaeHigher toxicity; distinct chemical structureApproximately 20 times more toxic than atropine

Apoatropine hydrochloride's higher toxicity compared to atropine and its unique receptor affinity make it particularly interesting for both research and industrial applications .

Thermal Stability and Decomposition Kinetics

Apoatropine hydrochloride exhibits temperature-dependent degradation characteristics that are critical for analytical and storage considerations. The thermal decomposition behavior follows a systematic pattern across different temperature ranges, with distinct degradation pathways becoming dominant at specific thermal thresholds [1].

Temperature-Dependent Degradation Pathways

The compound demonstrates relatively high stability at moderate temperatures (110-150°C), where minimal degradation occurs with only initial water elimination processes beginning [1]. As temperature increases to the 150-250°C range, water elimination becomes the predominant degradation mechanism, accompanied by ester bond cleavage that produces tropine as a major degradation product [1]. This temperature range represents the practical upper limit for analytical procedures requiring thermal treatment.

At elevated temperatures (250-275°C), formaldehyde elimination becomes increasingly significant, marking a transition to more extensive molecular fragmentation [1]. Beyond 275°C, apoatropine hydrochloride undergoes near-complete degradation, with parent compounds becoming barely detectable through conventional analytical methods [1].

Kinetic Considerations

The degradation kinetics demonstrate first-order behavior with respect to temperature increases. Comparative studies with related tropane alkaloids indicate that apoatropine exhibits greater thermal sensitivity than scopolamine but follows similar degradation pathways [1]. The structural difference, particularly the cyclic ether bond present in scopolamine, appears to confer enhanced thermal stability compared to apoatropine hydrochloride.

Analytical Implications

For gas chromatography-mass spectrometry analysis, inlet temperatures should not exceed 250°C to maintain adequate parent compound detection while minimizing thermal degradation artifacts [1]. The formation of characteristic degradation products can serve as diagnostic indicators for the presence of apoatropine hydrochloride in samples where thermal decomposition has occurred.

Temperature Range (°C)Degradation BehaviorMajor ProductsAnalytical Suitability
110-150Minimal degradationWater eliminationExcellent
150-250Moderate degradationApoatropine-H₂O, tropineGood with caution
250-275Significant degradationFormaldehyde derivativesPoor
>275Near-complete degradationMultiple fragmentsUnsuitable

Solubility Parameters in Various Solvent Systems

Apoatropine hydrochloride exhibits characteristic solubility patterns that reflect its structural properties as a quaternary ammonium alkaloid salt. The compound demonstrates markedly different solubility behavior compared to its free base form, with enhanced aqueous solubility typical of hydrochloride salts [2] [3] [4] [5].

Aqueous Solubility Characteristics

In aqueous systems, apoatropine hydrochloride shows temperature-dependent solubility with sparingly soluble characteristics at room temperature but improved dissolution upon heating [6]. The compound achieves solubility in hot water while maintaining limited solubility in cold aqueous media [6]. This thermal dependence is attributed to the disruption of intermolecular hydrogen bonding networks and increased molecular motion at elevated temperatures.

Organic Solvent Compatibility

The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 14.29 milligrams per milliliter (46.42 millimolar) when enhanced with heating and sonication [4]. Standard dimethyl sulfoxide preparations yield clear solutions at concentrations of at least 1.43 milligrams per milliliter (4.65 millimolar) [2]. Chloroform provides good solvation properties, representing an exception to the typical pattern where alkaloid hydrochloride salts show poor organic solvent solubility [5].

Methanol and ethanol exhibit limited solvation capacity, with both classified as slightly soluble systems [3] [7]. This moderate polarity range demonstrates intermediate dissolution characteristics between the highly polar aqueous systems and nonpolar organic solvents.

Complex Formulation Systems

Advanced formulation approaches utilizing solubilization enhancers have been developed to improve apoatropine hydrochloride solubility. Systems incorporating 10% dimethyl sulfoxide with polyethylene glycol 300, Tween-80, and saline achieve clear solutions at 1.43 milligrams per milliliter [2]. Cyclodextrin inclusion complexes using sulfobutylether-β-cyclodextrin demonstrate similar solubilization enhancement [2].

Solubility Parameter Analysis

The differential solubility behavior indicates moderate lipophilicity with significant polar character contributed by the hydrochloride salt formation. The enhanced solubility in dipolar aprotic solvents like dimethyl sulfoxide suggests favorable dipole-dipole interactions, while the limited solubility in protic solvents indicates competition between solvent-solute and solvent-solvent hydrogen bonding.

Solvent ClassRepresentative SolventSolubilityMechanism
Dipolar AproticDMSOHigh (14.29 mg/mL)Dipole-dipole interactions
Protic PolarWater (heated)ModerateIon-dipole interactions
Protic PolarMethanol/EthanolLimitedCompetitive hydrogen bonding
NonpolarChloroformGoodHydrophobic interactions
Highly NonpolarEtherVery PoorMinimal interactions

Partition Coefficient (LogP) and Lipophilicity Characteristics

The partition coefficient and lipophilicity characteristics of apoatropine hydrochloride reflect its dual nature as both a tropane alkaloid derivative and a quaternary ammonium salt. While specific experimental octanol-water partition coefficient data for apoatropine hydrochloride was not identified in the literature, structural analysis and related compound data provide insights into its lipophilic behavior.

Structural Lipophilicity Considerations

Apoatropine hydrochloride contains a bicyclic tropane ring system coupled with a phenylpropenoate ester group, contributing to its overall lipophilic character [2] [3]. The presence of the hydrochloride salt formation significantly modifies the distribution behavior compared to the free base form. The ionizable nitrogen center in the tropane ring system (pKa approximately 9.85 for related atropine) influences pH-dependent partitioning behavior [8].

Comparative Analysis with Related Compounds

Related tropane alkaloids demonstrate moderate to high lipophilicity. Atropine exhibits a pKa of 10.3 [9], suggesting that apoatropine hydrochloride likely demonstrates similar ionization characteristics. The dehydrated structure of apoatropine, compared to atropine, potentially increases lipophilicity through reduced hydrogen bonding capacity.

Distribution Behavior Implications

The lipophilic nature of apoatropine hydrochloride contributes to its ability to interact with biological membranes and explains its activity at muscarinic acetylcholine receptors . The compound's moderate lipophilicity facilitates membrane permeation while maintaining sufficient aqueous solubility for biological activity.

pH-Dependent Partitioning

The ionizable nature of the tropane nitrogen suggests significant pH dependence in partition behavior. At physiological pH (7.4), a substantial portion would exist in the protonated, more hydrophilic form, while at alkaline pH, the neutral form would predominate, increasing lipophilicity and organic phase partitioning.

ParameterEstimated RangeBasis
LogP (neutral form)2.5-4.0Structural similarity to atropine
LogD (pH 7.4)1.0-2.5Ionization consideration
Membrane permeabilityModerate to HighLipophilic character

pH-Dependent Stability in Aqueous Solutions

Apoatropine hydrochloride demonstrates significant pH-dependent stability characteristics in aqueous solutions, with degradation mechanisms varying substantially across different pH ranges. Understanding these stability patterns is essential for formulation development and analytical method optimization [11] [12].

Acidic pH Stability

Under acidic conditions (pH 3-5), apoatropine hydrochloride exhibits enhanced stability compared to neutral or alkaline environments [11]. The protonated form of the compound predominates at acidic pH, which appears to provide protection against hydrolytic degradation of the ester linkage. Forced degradation studies demonstrate minimal breakdown product formation when the compound is maintained in acidic aqueous solutions [11].

The enhanced stability at acidic pH is attributed to the reduced nucleophilicity of water molecules and decreased hydroxide ion concentration, both of which contribute to ester hydrolysis. Additionally, the protonated nitrogen center may provide intramolecular stabilization through electrostatic interactions.

Neutral pH Degradation Patterns

At physiological pH (6-8), apoatropine hydrochloride undergoes moderate degradation with formation of characteristic breakdown products [11] [12]. The primary degradation pathway involves hydrolysis of the ester bond, yielding tropine and atropic acid as major products. This pH range represents a compromise between stability and biological relevance for pharmaceutical applications.

Studies of related tropane alkaloids indicate that pH 6-7 represents an optimal range for maintaining reasonable stability while preserving biological activity [11]. Formulations targeting this pH range typically incorporate buffering systems to maintain pH stability during storage.

Alkaline pH Instability

Under alkaline conditions (pH >8), apoatropine hydrochloride demonstrates rapid degradation with extensive breakdown product formation [12]. The high hydroxide ion concentration accelerates ester hydrolysis, while the deprotonated nitrogen may participate in additional degradation pathways. Electrochemiluminescence studies confirm that alkaline pH conditions lead to tropine and tropic acid formation from related tropane alkaloids [12].

The alkaline instability precludes the use of basic formulations for apoatropine hydrochloride and necessitates careful pH control during analytical procedures. However, this pH-dependent behavior can be exploited for selective detection methods when apoatropine hydrochloride must be distinguished from structurally related compounds.

Stability Optimization Strategies

Formulation strategies for maximizing aqueous stability include maintaining acidic to neutral pH (4-7), incorporating antioxidants to prevent oxidative degradation, and utilizing protective atmospheres to exclude oxygen [13]. Studies with related compounds demonstrate that sodium metabisulfite (0.125%) can provide effective stabilization in aqueous solutions when combined with refrigerated storage and light protection [13].

pH RangeStabilityMajor Degradation ProductsRecommended Use
3-5HighMinimal formationLong-term storage
6-7ModerateTropine, atropic acidPharmaceutical applications
8-10LowExtensive fragmentationAnalytical differentiation only
>10Very LowComplete degradationNot recommended

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

5978-81-4

Dates

Last modified: 08-15-2023

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